Cas no 494753-69-4 (Ginsenoside Rk1)

Ginsenoside RK1 ginsenoside RK1 is a high temperature processed extract of ginsengGinsenoside RK1 has anti-inflammatory effects and inhibits jak2/stat3 signaling pathway and NF- κ Activation of BGinsenoside RK1 has anti-tumor effect, anti platelet aggregation activity, anti-inflammatory effect, anti insulin resistance, renoprotective effect, antibacterial effect, cognitive function enhancement, lipid accumulation reduction and prevention of osteoporosisConclusion: ginsenoside RK1 induces apoptosis by triggering the generation of intracellular reactive oxygen species (ROS) and blocking the pi3k/akt pathway
Ginsenoside Rk1 structure
Ginsenoside Rk1 structure
Product Name:Ginsenoside Rk1
CAS No:494753-69-4
Molecular Formula:C42H70O12
Molecular Weight:766.9980
CID:1123985
PubChem ID:329756264

Ginsenoside Rk1 Properties

Names and Identifiers

    • Ginsenoside RK1
    • 3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside
    • GINSENOSIDE RK2
    • (3β, 12β)-12-Hydroxydammara-20,24-dien-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
    • 3beta,12beta-Dihydroxydammar-20(21),24-diene-3-O-beta-D-glucopyranosyl(1→2)-beta-D-glucopyranoside
    • PAN 30
    • 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(5S,8R,9R,10R,13R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-
    • 494753-69-4
    • AKOS030530159
    • CS-0022786
    • Gisenoside Rk1
    • SCHEMBL20904220
    • AC-34688
    • Ginsenoside Rk1 (Rk1:Rz1=5:2)
    • CCG-270453
    • s9210
    • HY-N2515
    • MS-31383
    • b-D-Glucopyranoside, (3b,12b)-12-hydroxydammara-20,24-dien-3-yl2-O-b-D-glucopyranosyl-
    • CHEMBL251235
    • (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • (+)-Ginsenoside Rk1
    • 1ST40338
    • (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5AR,7S,9AR,9BR,11R,11AR)-11-HYDROXY-3A,3B,6,6,9A-PENTAMETHYL-1-(6-METHYLHEPTA-1,5-DIEN-2-YL)-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL]OXY}-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
    • Ginsenoside Rk1(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol; Gisenoside Rk1
    • MDL: MFCD28124355
    • InChIKey: KWDWBAISZWOAHD-VHVJWDCNSA-N
    • Inchi: 1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23?,24?,25?,26?,27-,28-,29?,30+,31?,32?,33?,34?,35?,36?,37?,38?,40+,41-,42-/m1/s1
    • SMILES: O([H])C1([H])C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(=C([H])[H])C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])[C@]21[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]

Computed Properties

  • Exact Mass: 766.486728g/mol
  • Surface Charge: 0
  • XLogP3: 5.4
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 12
  • Rotatable Bond Count: 10
  • Monoisotopic Mass: 766.486728g/mol
  • Monoisotopic Mass: 766.486728g/mol
  • Topological Polar Surface Area: 199Ų
  • Heavy Atom Count: 54
  • Complexity: 1370
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 19
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 767.0

Experimental Properties

  • LogP: 2.95420
  • PSA: 198.76000
  • Solubility: Insuluble (1.4E-4 g/L) (25 ºC),
  • Color/Form: Powder
  • Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),

Ginsenoside Rk1 Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00DI3F-5mg
b-D-Glucopyranoside, (3b,12b)-12-hydroxydammara-20,24-dien-3-yl2-O-b-D-glucopyranosyl-
494753-69-4 99%
5mg
$160.00 2025-03-13
A2B Chem LLC
AG29179-5mg
Ginsenoside RK1
494753-69-4 98%
5mg
$173.00 2024-04-19
Ambeed
A1371127-10mg
Ginsenoside RK1
494753-69-4 98+%
10mg
$353.0 2024-08-02
Chemenu
CM182244-10mg
Ginsenoside RK1
494753-69-4 97%
10mg
$271
ChemFaces
CFN92644-20mg
Ginsenoside Rk1
494753-69-4 >=98%
20mg
$188
ChemScence
CS-0022786-5mg
Ginsenoside Rk1
494753-69-4 99.90%
5mg
$119.0 2022-04-27
Chengdu Biopurify Phytochemicals Ltd
BP1474-100mg
Ginsenoside RK1
494753-69-4 95%
100mg
$590 2023-09-20
ChromaDex Standards
ASB-00007246-005-5mg
GINSENOSIDE Rk1
494753-69-4
5mg
$598.00
Crysdot LLC
CD11116866-5mg
Ginsenoside RK1
494753-69-4 97%
5mg
$180 2024-07-19
MedChemExpress
HY-N2515-5mg
Ginsenoside Rk1
494753-69-4 99.64%
5mg
¥1190 2024-05-24

Ginsenoside Rk1 Suppliers

Nanjing Bencao Yikang Biotechnology Co., Ltd
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(CAS:494753-69-4)
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CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
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SHANG HAI SHI DAN DE BIAO ZHUN JI SHU FU WU Co., Ltd.
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CHENG DOU LE MEI TIAN YI YAO Technology Co., Ltd.
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Amadis Chemical Company Limited
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